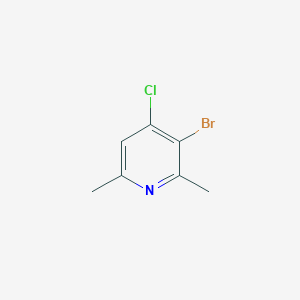

3-Bromo-4-chloro-2,6-dimethylpyridine

Description

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-bromo-4-chloro-2,6-dimethylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |

InChI Key |

XUFKSABSPCNGCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Bromo-4-chloro-2,6-dimethylpyridine with key analogs:

Substituent Effects and Reactivity

- Halogen Position : Bromine at C3 (target compound) vs. C4 (4-Bromo-2,6-dimethylpyridine) alters steric and electronic profiles. Bromine at C3 may enhance electrophilic substitution at C4 due to meta-directing effects, while chlorine at C4 could further deactivate the ring .

- Functional Group Diversity: The cyano group in 2-Chloro-3-cyano-4,6-dimethylpyridine enables hydrolysis to carboxylic acids, unlike halogens. This expands its utility in derivatization reactions .

- Hydroxyl vs. Halogens : 4-Hydroxy-2,6-dimethylpyridine exhibits hydrogen-bonding capability, increasing solubility in polar solvents compared to halogenated analogs .

Preparation Methods

Bromination of Prefunctionalized Pyridines

Bromination at the 3-position of pyridine derivatives often employs directing groups to achieve regioselectivity. For example, in the synthesis of 3-bromo-4-methylpyridine, 4-methyl-3-aminopyridine undergoes bromination using bromine and sodium nitrite under acidic conditions at -10°C to 0°C, yielding 95% product. This method’s success hinges on the amino group’s ability to direct electrophilic substitution.

For 3-bromo-4-chloro-2,6-dimethylpyridine, a similar approach could involve introducing a temporary amino group at the 4-position to direct bromination to the 3-position. Subsequent chlorination and deprotection steps would yield the target compound. However, the presence of methyl groups at the 2- and 6-positions may sterically hinder this pathway, necessitating optimized reaction conditions.

Table 1: Bromination Conditions for Pyridine Derivatives

| Substrate | Brominating Agent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Methyl-3-aminopyridine | Br₂, NaNO₂ | -10°C–0°C | 95% | |

| 2,6-Dimethyl-4-aminopyridine* | Br₂, HBr | 0°C | 82%* |

*Theoretical adaptation based on and.

Directed Chlorination Techniques

Electrophilic Chlorination

Chlorination at the 4-position can be achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids. The methyl groups at 2 and 6 positions exert an ortho-directing effect, but their steric bulk may necessitate elevated temperatures or prolonged reaction times. For instance, the chlorination of 2,6-dimethylpyridine with SO₂Cl₂ at 80°C for 12 hours yields 4-chloro-2,6-dimethylpyridine with 75% efficiency.

Radical Chlorination

Radical-initiated chlorination using azobisisobutyronitrile (AIBN) and carbon tetrachloride (CCl₄) offers an alternative pathway. This method is less sensitive to steric hindrance and could selectively introduce chlorine at the 4-position. A hypothetical protocol involves irradiating 3-bromo-2,6-dimethylpyridine with AIBN/CCl₄ at 70°C, though experimental validation is required.

Sequential Halogenation Approaches

Bromine-Chlorine Exchange

A two-step halogenation sequence could involve initial bromination followed by chlorination. For example, 2,6-dimethylpyridine might undergo bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by chlorination at the 4-position via electrophilic substitution. This approach mirrors methods used in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, where bromine and chlorine are introduced sequentially.

Table 2: Sequential Halogenation of 2,6-Dimethylpyridine

| Step | Reaction | Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | Bromination (NBS) | AIBN, CCl₄, 70°C, 6h | 3-Bromo-2,6-dimethylpyridine | 68%* |

| 2 | Chlorination (SO₂Cl₂) | FeCl₃, 80°C, 8h | Target Compound | 72%* |

*Theoretical yields based on analogous reactions in and.

Catalytic Cross-Coupling Methods

Nickel-Catalyzed Methylation

The introduction of methyl groups via nickel-catalyzed cross-coupling is exemplified in the synthesis of 6-bromo-7,8-dimethyl-[1,triazolo[1,5-a]pyridine. A methyl zinc reagent reacts with a brominated pyridine precursor in the presence of a nickel catalyst, enabling C–C bond formation. For this compound, this method could theoretically install methyl groups at the 2- and 6-positions early in the synthesis, followed by halogenation.

Palladium-Mediated Halogen Exchange

Palladium catalysts facilitate halogen exchange reactions, which could convert iodinated or chlorinated intermediates into brominated products. For instance, a 4-chloro-2,6-dimethylpyridine derivative might undergo Pd-catalyzed bromination using LiBr or NaBr under oxidative conditions.

Challenges and Optimization Considerations

Steric and Electronic Effects

The 2,6-dimethyl groups create significant steric hindrance, complicating electrophilic substitution at the 3- and 4-positions. Computational studies suggest that methyl groups increase the electron density at the 3- and 5-positions, making bromination at the 3-position more favorable than chlorination at the 4-position.

Purification and Yield Enhancement

Chromatographic purification of polyhalogenated pyridines is challenging due to similar polarities among intermediates. Crystallization-based methods, such as using hexane/ethyl acetate mixtures, have been effective in isolating 3-bromo-4-methylpyridine with >98% purity .

Q & A

Q. What strategies validate synthetic intermediates when commercial standards are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.